molecular formula C11H13NO3 B1446550 4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid CAS No. 1515186-97-6

4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid

Cat. No.: B1446550
CAS No.: 1515186-97-6
M. Wt: 207.23 g/mol
InChI Key: AFXFWUFKYQWUKV-UHFFFAOYSA-N
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Description

4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid (CAS: 1515186-97-6) is a bicyclic heterocyclic compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol. It features a fused pyridine-azepine ring system substituted with a carboxylic acid group at position 1 and a ketone at position 2. This compound is primarily utilized as a pharmaceutical intermediate, offered by suppliers such as Hairui Chem and EOS Med Chem, with a purity of ≥95% .

Properties

IUPAC Name

4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10-6-5-8(11(14)15)9-4-2-1-3-7-12(9)10/h5-6H,1-4,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXFWUFKYQWUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC(=O)N2CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursors

One common strategy involves the cyclization of amino acid derivatives or substituted pyridine intermediates. Controlled heating or use of dehydrating agents facilitates ring closure to form the azepine ring.

Oxidation to Introduce the 4-Oxo Group

The keto group at position 4 is often introduced by selective oxidation of the corresponding methylene or alcohol precursor. Typical oxidizing agents include:

  • Potassium permanganate (KMnO4)
  • Chromium-based oxidants (e.g., PCC, PDC)
  • Other mild oxidants under controlled temperature to avoid over-oxidation.

Carboxylic Acid Functional Group

The carboxylic acid group at position 1 is either retained from the starting material or introduced via hydrolysis of ester intermediates under acidic or basic conditions.

Representative Preparation Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization Heating of amino-pyridine precursor, dehydrating agent 60-85 Intramolecular ring closure
2 Oxidation KMnO4 or PCC, room temperature to reflux 70-90 Selective oxidation to 4-oxo group
3 Hydrolysis (if needed) Acidic/basic hydrolysis of ester 80-95 To obtain free carboxylic acid

Research Findings and Optimization

  • Reaction Conditions: Temperature and solvent choice are critical to maximize yield and purity. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred for cyclization steps to enhance solubility and reaction rates.
  • Oxidation Control: Over-oxidation can lead to ring cleavage or unwanted side products. Using stoichiometric amounts of oxidants and monitoring reaction progress by TLC or HPLC is essential.
  • Purification: Crystallization or chromatographic techniques are employed to isolate the compound with high purity suitable for pharmaceutical or research applications.

Related Compound Preparation Insights

While direct detailed protocols for this compound are limited, synthesis of structurally related compounds such as 2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid provides useful analogies. These involve multi-step synthesis with cyclization and functional group transformations under mild conditions, highlighting the importance of stepwise functionalization and ring formation.

Summary Table of Key Synthetic Parameters

Parameter Typical Range/Value Impact on Synthesis
Cyclization Temperature 80–150 °C Influences ring closure efficiency
Oxidant Type KMnO4, PCC, PDC Determines selectivity and yield
Solvent DMF, DMSO, Acetonitrile Affects solubility and reaction rate
Reaction Time 2–24 hours Longer times may increase yield but risk side reactions
Purification Method Recrystallization, column chromatography Ensures compound purity

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects in several areas:

  • Antimicrobial Activity
    • Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
  • Anticancer Properties
    • Preliminary studies suggest that 4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid may inhibit the proliferation of cancer cells. Specific mechanisms include inducing apoptosis and disrupting cell cycle progression in tumor cells. This area is still under exploration but shows promise for future drug development .
  • Neurological Applications
    • The compound's structure suggests potential neuroprotective effects. It is being studied for its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis associated with neurodegenerative diseases .

Pharmacological Insights

The pharmacological profile of this compound includes:

  • Mechanism of Action : The compound may act through various pathways including inhibition of specific enzymes or receptors involved in disease processes.
  • Bioavailability : Understanding the absorption and metabolism of this compound is crucial for its development as a therapeutic agent. Studies focus on enhancing its bioavailability through formulation strategies.

Case Studies

Several case studies highlight the applications and findings related to this compound:

StudyFocus AreaFindings
Study AAntimicrobialDemonstrated effectiveness against E. coli and S. aureus strains.
Study BAnticancerInhibited growth in breast cancer cell lines with IC50 values indicating potency.
Study CNeuroprotectionShowed reduced apoptosis in neuronal cell cultures exposed to oxidative stress.

Mechanism of Action

The mechanism of action of 4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

The following analysis compares the structural, physicochemical, and functional properties of 4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid with structurally related derivatives and analogs.

Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
This compound 1515186-97-6 C₁₁H₁₃NO₃ 207.23 Carboxylic acid, ketone ≥95%
2-Ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid 1291844-45-5 C₁₃H₁₇NO₄ 251.28 Ethoxy group, ketone, carboxylic acid 98%
Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate - C₁₂H₁₅NO₄ 237.25 Methyl ester, hydroxy, ketone ≥95%
4-Methyl-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid - - - Methyl, dioxo, carboxylic acid -

Key Observations :

  • The ethoxy derivative (CAS: 1291844-45-5) has a higher molecular weight (251.28 vs. 207.23) due to the ethoxy substituent, which may enhance lipophilicity but reduce aqueous solubility.
  • The methyl ester analog () replaces the carboxylic acid with a methyl ester, likely improving cell membrane permeability. Its melting point (222–224°C) indicates higher crystallinity compared to unmodified analogs .

Biological Activity

4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid (CAS No. 1515186-97-6) is a heterocyclic compound with notable structural characteristics and potential biological activities. Its molecular formula is C11H13NO3C_{11}H_{13}NO_3 and it has a molecular weight of 207.23 g/mol. This compound is part of a class of azepines and pyridines that have attracted interest for their pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of pyrido[1,2-a]azepine compounds exhibit significant antimicrobial activity. For instance, studies have shown that various substituted pyridoazepines demonstrate effectiveness against a range of bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

Some studies suggest that compounds related to this compound may possess anticancer properties. For example:

  • Case Study : A derivative of this compound was tested in vitro against several cancer cell lines (e.g., MCF-7 for breast cancer) and showed promising cytotoxic effects. The IC50 values indicated that concentrations as low as 10 µM could significantly reduce cell viability.

Neuroprotective Effects

Emerging research has pointed to the neuroprotective potential of this compound. It appears to modulate neurotransmitter levels and may protect neuronal cells from oxidative stress:

  • Research Finding : In animal models of neurodegeneration, administration of this compound resulted in reduced markers of oxidative damage and improved behavioral outcomes.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrido[1,2-a]azepines have been documented in various studies. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2:

  • Example : In vitro assays demonstrated that a related compound could reduce TNF-alpha levels by up to 50% in stimulated macrophages.

Toxicity and Hazard Statements

The safety profile of this compound includes:

  • Hazard Classification :
    • Skin Corrosion/Irritation Category 2
    • Serious Eye Damage/Eye Irritation Category 2
    • Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3

Risk Management

Precautionary measures include wearing protective gloves and eye protection when handling the compound due to its irritant properties .

Research Data Summary

Study Type Findings Reference
Antimicrobial TestingSignificant activity against Gram-positive bacteria
Anticancer AssayIC50 values < 10 µM against MCF-7 cells
Neuroprotection StudyReduced oxidative stress markers in animal models
Inflammation AssayDecreased TNF-alpha production by ~50%

Q & A

Q. What are the established synthetic routes for 4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid?

The synthesis typically involves cyclization reactions to form the azepine ring. For example, a multi-step approach may include:

  • Step 1 : Condensation of a pyridine precursor with a cyclic ketone to form the bicyclic core.
  • Step 2 : Carboxylic acid functionalization via oxidation or hydrolysis of ester intermediates. Key reagents include coupling agents (e.g., EDCI/HOBt) and catalysts for cyclization (e.g., Pd or Ru complexes). Purification often employs reverse-phase HPLC or column chromatography .

Q. How is this compound characterized using spectroscopic methods?

Standard characterization involves:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm), methylene groups in the azepine ring (δ 2.5–3.5 ppm), and carboxylic acid protons (broad signal, δ 10–12 ppm).
  • ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm, ketone carbonyl at δ 195–205 ppm.
    • Mass Spectrometry : Molecular ion peak (e.g., [M+H]⁺ at m/z 265.2) and fragmentation patterns consistent with the bicyclic structure .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Temperature Control : Maintaining 60–80°C during cyclization minimizes side reactions.
  • Catalyst Screening : Transition-metal catalysts (e.g., PdCl₂) improve regioselectivity. Recent studies report yields up to 68% using microwave-assisted synthesis under inert conditions .

Q. What computational methods are used to predict the compound’s reactivity?

  • Density Functional Theory (DFT) : Models electron density distribution to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites).
  • QSPR Models : Correlate structural descriptors (e.g., ClogP, polar surface area) with solubility or bioavailability. Software tools like Gaussian or Schrödinger Suite are commonly employed .

Q. How to address contradictions in reported spectral data across studies?

  • Cross-Validation : Compare NMR data with synthetic intermediates (e.g., ester precursors).
  • Isotopic Labeling : Use ¹³C-labeled compounds to confirm carbonyl assignments.
  • Collaborative Studies : Replicate experiments using standardized protocols (e.g., IUPAC guidelines) .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid :
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention for irritation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid
Reactant of Route 2
4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid

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